molecular formula C19H14FN5OS B2667678 N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 552830-17-8

N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2667678
CAS No.: 552830-17-8
M. Wt: 379.41
InChI Key: WHLUVZLABJLUDO-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a thioacetamide linker at position 2. The acetamide moiety is further modified with a 3-fluorophenyl group, which introduces steric and electronic effects critical for biological interactions.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUVZLABJLUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the sulfanylacetamide moiety: This can be done through a thiol-ene reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that specific derivatives displayed cytotoxic effects against human cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .

Case Study:
In a recent study, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity .

Anti-inflammatory Properties

Compounds similar to N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide have also been investigated for their anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Study:
A compound with a similar structure was tested for its anti-inflammatory effects in animal models of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly against kinases involved in cancer progression and inflammation. Pyrazolo[3,4-d]pyrimidines have been recognized for their ability to selectively inhibit protein kinases, making them valuable in targeted therapy approaches.

Case Study:
In vitro assays revealed that certain derivatives inhibited specific kinases with IC50 values comparable to established kinase inhibitors used in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
Enzyme inhibitionSelective kinase inhibition

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Core Structure R-Group (Acetamide Substitution) Molecular Formula Reference
N-(3-Fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl C₂₁H₁₅FN₆OS (estimated) Target compound
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Acetamidophenyl C₂₁H₁₈N₆O₂S
N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorobenzyl C₂₀H₁₆FN₅OS
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Trifluoromethoxyphenyl C₂₀H₁₄F₄N₆O₂S
N-[(4-Methylphenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide Pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl C₂₁H₁₉N₅OS

Key Observations :

  • Electron-Withdrawing Groups : The 3-fluorophenyl substituent in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxy in XIIc ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound (Reference) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, IR)
XIId (N-(4-Methoxyphenyl)-2-...) 463.91 156–158 75 δ 9.83 (s, NH), 8.62 (s, pyrimidine CH)
XIIe (N-(p-Tolyl)-2-...) 455.51 185–188 65 δ 7.27–7.83 (m, aromatic H)
N-(4-Fluorobenzyl)-2-... 393.44 Not reported Not reported FT-IR: 3321 cm⁻¹ (NH), 1682 cm⁻¹ (C=O)
N-(4-Acetamidophenyl)-2-... 418.48 Not reported Not reported HRMS (ESI): m/z 419.12 [M+H]+

Key Insights :

  • Melting Points : Higher melting points (e.g., 185–188°C for XIIe ) correlate with crystalline stability influenced by substituent symmetry.
  • Spectral Signatures : The NH and C=O stretches in IR (~3321 cm⁻¹ and ~1682 cm⁻¹) are consistent across analogs, confirming acetamide functionality .

Biological Activity

N-(3-fluorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound, typically involves cyclocondensation reactions using hydrazine derivatives and various carbonyl compounds. These methods have been optimized to yield high purity and efficiency. For example, Girish et al. reported a green protocol for synthesizing polysubstituted pyrazoles with yields exceeding 90% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have exhibited significant anti-proliferative effects against various cancer cell lines.

  • EGFR Inhibition : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been shown to act as epidermal growth factor receptor inhibitors (EGFRIs). For instance, a related compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M . This suggests that similar derivatives may also inhibit EGFR effectively.
  • Cell Cycle Arrest : Flow cytometric analyses indicated that certain pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio further supports their role as apoptotic inducers .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have shown selective inhibition for RET protein kinase and other kinases involved in cancer progression. For example, a derivative inhibited GDNF-induced RET phosphorylation at concentrations as low as 100 nM .

In Vitro Studies

A series of in vitro studies have assessed the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR inhibition
12bHCT-11619.56EGFR inhibition
RelatedMCF-7100 nMRET phosphorylation inhibition

These findings indicate that compounds within this chemical class possess significant anticancer properties through multiple mechanisms.

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